molecular formula C24H25N5O3 B11128951 6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11128951
M. Wt: 431.5 g/mol
InChI Key: QLCOKYJWJRGPFX-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core modified with a 3-methoxypropyl substituent at position 7 and a 4-methylbenzylamide group at position 5. Its synthesis likely involves multi-step cyclization and functionalization, as inferred from analogous spirocyclic and benzothiazole-containing compounds described in the literature . The compound’s rigidity and electronic properties are influenced by the fused triaza-tricyclic system, which may confer unique pharmacological or material science applications. Crystallographic characterization of such compounds typically employs tools like SHELX and WinGX for structural refinement and visualization .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-16-7-9-17(10-8-16)15-26-23(30)18-14-19-22(29(21(18)25)12-5-13-32-2)27-20-6-3-4-11-28(20)24(19)31/h3-4,6-11,14,25H,5,12-13,15H2,1-2H3,(H,26,30)

InChI Key

QLCOKYJWJRGPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCOC

Origin of Product

United States

Preparation Methods

The synthesis of 6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo core, followed by the introduction of the imino, methoxypropyl, and methylphenylmethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imino or methoxypropyl groups, using reagents such as sodium hydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Class Core Structure Substituents/Functional Groups Pharmacological Relevance (Inferred) Synthesis Route (Key Steps)
Target Compound 1,7,9-Triazatricyclo[8.4.0.03,8]tetradeca 7-(3-Methoxypropyl), 5-(4-methylbenzylamide) Potential kinase inhibition or antiviral Multi-step cyclization, amidation (hypothesized)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane fused with oxa-aza rings 6-R-benzothiazole, 4-dimethylaminophenyl Anticancer, antimicrobial (benzothiazole derivatives) Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with Schiff bases
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentane-carboxamide Pyrrolidine-carbonyl, benzothiazole Enzyme inhibition (e.g., proteases) Reaction of spiro intermediates with pyrrolidine

Key Observations:

  • Substituent Effects: The 3-methoxypropyl group may improve solubility relative to the 4-dimethylaminophenyl groups in compounds, while the 4-methylbenzylamide moiety could enhance lipophilicity for membrane penetration .
  • Benzothiazole vs. Triazatricyclo Systems : Benzothiazole-containing analogs () are well-documented for anticancer activity, whereas the triazatricyclo system’s bioactivity remains underexplored but could mimic kinase-binding motifs .

Pharmacological and Material Science Implications

  • Target Compound : The triazatricyclo core’s electron-deficient aromatic system may facilitate π-π stacking interactions with biological targets, akin to kinase inhibitors like imatinib. However, empirical data on its activity are absent in the provided evidence.
  • Comparative Bioactivity : Benzothiazole derivatives () exhibit marked anticancer activity due to DNA intercalation or topoisomerase inhibition. The target compound’s lack of a benzothiazole moiety suggests divergent mechanisms .

Crystallographic and Computational Insights

  • Structural Refinement: SHELX remains the gold standard for small-molecule refinement, as noted in , and would be critical for resolving the target compound’s complex stereochemistry.
  • Visualization : ORTEP-3 and WinGX enable precise molecular rendering, aiding in comparative studies of bond lengths and angles between the target and analogs .

Biological Activity

The compound 6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. Its structural complexity suggests various mechanisms of action that could be explored in pharmacological contexts.

  • Molecular Formula : C24H25N5O3
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : 6-imino-7-(3-methoxypropyl)-2-oxo-N-[(1S)-1-phenylethyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

The compound's structure includes a triazatricyclo framework which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar triazatricyclo compounds exhibit notable antimicrobial properties. For instance:

  • Compounds in the same class have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains such as E. coli and S. aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.0040.008
Compound BS. aureus0.0110.030
Compound CBacillus cereus0.0150.030

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human cell lines (e.g., MRC5) have shown that some derivatives possess low cytotoxic effects, indicating potential therapeutic applications without significant toxicity .

Molecular docking studies suggest that the compound may inhibit specific bacterial enzymes critical for cell wall synthesis and fungal growth . This mechanism is similar to other known antibiotics that target bacterial cell wall synthesis pathways.

Case Studies

In a comparative study involving various triazatricyclo derivatives:

  • Compound X demonstrated superior activity against En. cloacae, with an MIC of 0.004 mg/mL.
  • Compound Y , while less potent overall, showed promising antifungal activity against T. viride, highlighting the versatility of this class of compounds .

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